molecular formula C6H8ClF3O2 B14783830 2-Chloro-4,4,4-trifluorobutyl acetate

2-Chloro-4,4,4-trifluorobutyl acetate

Cat. No.: B14783830
M. Wt: 204.57 g/mol
InChI Key: FBIQLWHBSXTVCJ-UHFFFAOYSA-N
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Description

2-Chloro-4,4,4-trifluorobutyl acetate is an organic compound with the molecular formula C6H8ClF3O2 It is characterized by the presence of a chloro group, three fluorine atoms, and an acetate group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-4,4,4-trifluorobutyl acetate typically involves the reaction of trifluoroacetyl ethyl acetate with sulfuryl chloride or chlorine gas. The reaction is conducted under controlled conditions, with the temperature maintained between 25-40°C. The process involves the removal of residual sulfuryl chloride and hydrochloric acid gas through reduced pressure distillation .

Industrial Production Methods

For industrial production, the contact reaction of trifluoroacetyl ethyl acetate with sulfuryl chloride is preferred due to its high yield and selectivity. The reaction is efficient, with minimal byproducts, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,4,4-trifluorobutyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-Chloro-4,4,4-trifluorobutyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,4,4-trifluorobutyl acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,4,4-trifluorobutanol
  • 2-Chloro-4,4,4-trifluorobutyraldehyde
  • 2-Chloro-4,4,4-trifluorobutyric acid

Uniqueness

2-Chloro-4,4,4-trifluorobutyl acetate is unique due to its combination of a chloro group, three fluorine atoms, and an acetate group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H8ClF3O2

Molecular Weight

204.57 g/mol

IUPAC Name

(2-chloro-4,4,4-trifluorobutyl) acetate

InChI

InChI=1S/C6H8ClF3O2/c1-4(11)12-3-5(7)2-6(8,9)10/h5H,2-3H2,1H3

InChI Key

FBIQLWHBSXTVCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(CC(F)(F)F)Cl

Origin of Product

United States

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